

# challenges in the clinical translation of Dota-NIfapi-04

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Compound of Interest		
Compound Name:	Dota-NI-fapi-04	
Cat. No.:	B15610406	Get Quote

### **Technical Support Center: DOTA-NI-FAPI-04**

Welcome to the technical support center for **DOTA-NI-FAPI-04**. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the clinical translation of this promising radiopharmaceutical. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the development of **DOTA-NI-FAPI-04**?

A1: **DOTA-NI-FAPI-04** was developed to improve upon existing Fibroblast Activation Protein (FAP) inhibitors for cancer diagnosis and therapy.[1][2][3] The key innovation is the incorporation of a nitroimidazole (NI) moiety, which is sensitive to hypoxic (low oxygen) environments commonly found in solid tumors.[1][3] This dual-targeting approach aims to enhance tumor uptake and retention of the radiotracer, potentially leading to improved imaging contrast and therapeutic efficacy.[1][2][4] Preclinical studies have shown that this modification results in significantly higher tumor uptake compared to its predecessor, DOTA-FAPI-04.[1][2][4]

Q2: How does the addition of the nitroimidazole (NI) moiety improve the performance of **DOTA-NI-FAPI-04**?



A2: The nitroimidazole component is selectively reduced and trapped in hypoxic cells. By attaching this moiety to the FAP inhibitor, **DOTA-NI-FAPI-04** can accumulate not only in FAP-expressing cancer-associated fibroblasts (CAFs) but also preferentially in hypoxic tumor regions.[1][4][5] This leads to a higher and more sustained tumor signal.[1][2][4] Studies have demonstrated that [68Ga]Ga-**DOTA-NI-FAPI-04** shows significantly higher tumor uptake and retention compared to [68Ga]Ga-DOTA-FAPI-04.[4][5]

Q3: What is the binding affinity of **DOTA-NI-FAPI-04** to FAP?

A3: **DOTA-NI-FAPI-04** exhibits a strong binding affinity for Fibroblast Activation Protein (FAP), with a reported IC50 value of 7.44 nM.[1][3][6] This is comparable to the parent compound FAPI-04, which has an IC50 of 3.94 nM.[2]

Q4: What are the expected biodistribution and clearance profiles of **DOTA-NI-FAPI-04**?

A4: In preclinical and clinical studies, radiolabeled **DOTA-NI-FAPI-04** demonstrates rapid tumor uptake and clearance from normal tissues, primarily through the kidneys.[7][8][9] This favorable biodistribution results in high tumor-to-background ratios, which is advantageous for PET imaging.[8][10][11] The effective absorbed dose for [68Ga]Ga-**DOTA-NI-FAPI-04** has been calculated as 1.95E-02 mSv/MBq in a first-in-human study.[5]

## **Troubleshooting Guide**

Issue 1: Suboptimal Tumor Uptake in Preclinical Models

- Possible Cause 1: Low FAP expression in the tumor model.
  - Troubleshooting Step: Confirm FAP expression levels in your chosen cell line or xenograft model using techniques like immunohistochemistry or western blotting. The U87MG and HT-1080-FAP cell lines have been reported to show good uptake.[1][2]
- Possible Cause 2: Inadequate hypoxia in the tumor microenvironment.
  - Troubleshooting Step: The advantage of DOTA-NI-FAPI-04 is most pronounced in hypoxic tumors.[4][5] Consider using tumor models known to develop significant hypoxic regions.
    You can also verify hypoxia using specific markers like HIF-1α.[5]



- Possible Cause 3: Issues with radiolabeling.
  - Troubleshooting Step: Ensure high radiochemical purity (>95%) of your labeled compound.[2][4] Follow established protocols for radiolabeling with Gallium-68 or Lutetium-177.

Issue 2: High Background Signal in Normal Organs

- Possible Cause 1: Suboptimal imaging time point.
  - Troubleshooting Step: Based on clinical data, imaging at 60 and 120 minutes postinjection provides good tumor-to-background contrast.[5] Dynamic PET scans in the firstin-human study showed steady tumor uptake from 3 to 120 minutes.[5]
- Possible Cause 2: Altered clearance profile.
  - Troubleshooting Step: The primary clearance route is renal.[7][9] Ensure the subject is well-hydrated. If observing unusually high uptake in non-target organs like the liver, investigate potential issues with the formulation or administration of the tracer.

### **Data Presentation**

Table 1: In Vitro Binding Affinity of FAPI Compounds

Compound	IC50 (nM)
DOTA-NI-FAPI-04	7.44[1][3][6]
FAPI-04	3.94[2]

Table 2: Preclinical Tumor Uptake of [68Ga]Ga-**DOTA-NI-FAPI-04** vs. [68Ga]Ga-FAPI-04 in U87MG Tumor-Bearing Mice



Time Post-Injection	[ <sup>68</sup> Ga]Ga-DOTA-NI-FAPI-04 (%ID/g)	[ <sup>68</sup> Ga]Ga-FAPI-04 (%ID/g)
60 min	37.3[2]	6.15[2]
120 min	48.15[1]	5.72[1][2]

Table 3: Preclinical Tumor Uptake of [177Lu]Lu-**DOTA-NI-FAPI-04** vs. [177Lu]Lu-FAPI-04 in U87MG Tumor-Bearing Mice

Time Post-Injection	[ <sup>177</sup> Lu]Lu-DOTA-NI-FAPI-04 (%ID/g)	[ <sup>177</sup> Lu]Lu-FAPI-04 (%ID/g)
60 min	41.1[2]	17.9[2]
120 min	50.75[1]	20.48[1]

Table 4: Clinical Dosimetry and Tumor Uptake of [68Ga]Ga-DOTA-NI-FAPI-04

Parameter	Value
Effective Absorbed Dose (mSv/MBq)	1.95E-02[5]
Average SUVmax in Tumors (3-120 min)	11.6 - 13.0[5]

### **Experimental Protocols**

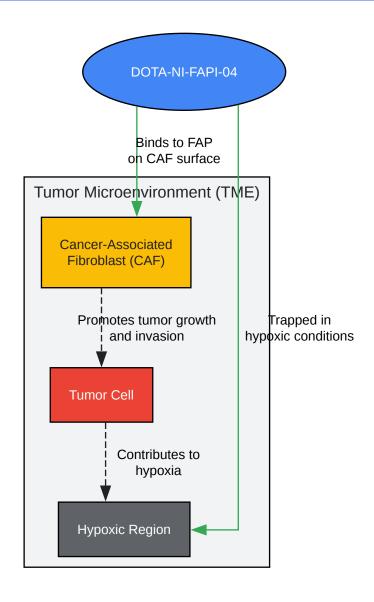
- 1. Radiolabeling of **DOTA-NI-FAPI-04** with Gallium-68 (<sup>68</sup>Ga)
- Materials: **DOTA-NI-FAPI-04** precursor, <sup>68</sup>Ge/<sup>68</sup>Ga generator, sterile reaction vial, heating block, quality control equipment (radio-HPLC or radio-TLC).
- Procedure:
  - o Elute 68GaCl₃ from the 68Ge/68Ga generator using sterile 0.1 N HCl.
  - Add the <sup>68</sup>GaCl₃ eluate to a reaction vial containing the **DOTA-NI-FAPI-04** precursor dissolved in a suitable buffer (e.g., sodium acetate).



- Adjust the pH of the reaction mixture to the optimal range for <sup>68</sup>Ga labeling (typically pH 3.5-4.5).
- Heat the reaction vial at 95°C for 10 minutes.[2]
- Allow the vial to cool to room temperature.
- Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. The radiochemical purity should exceed 95%.[2][4]
- 2. In Vivo Biodistribution Studies in Tumor-Bearing Mice
- Animal Model: Nude mice bearing U87MG or other FAP-positive tumor xenografts.[1][2]
- Procedure:
  - Administer a known activity of the radiolabeled DOTA-NI-FAPI-04 (e.g., [68Ga]Ga-DOTA-NI-FAPI-04 or [177Lu]Lu-DOTA-NI-FAPI-04) via tail vein injection.
  - At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of mice.
  - Dissect major organs and the tumor.
  - Weigh each tissue sample.
  - Measure the radioactivity in each sample using a gamma counter.
  - Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

### **Visualizations**

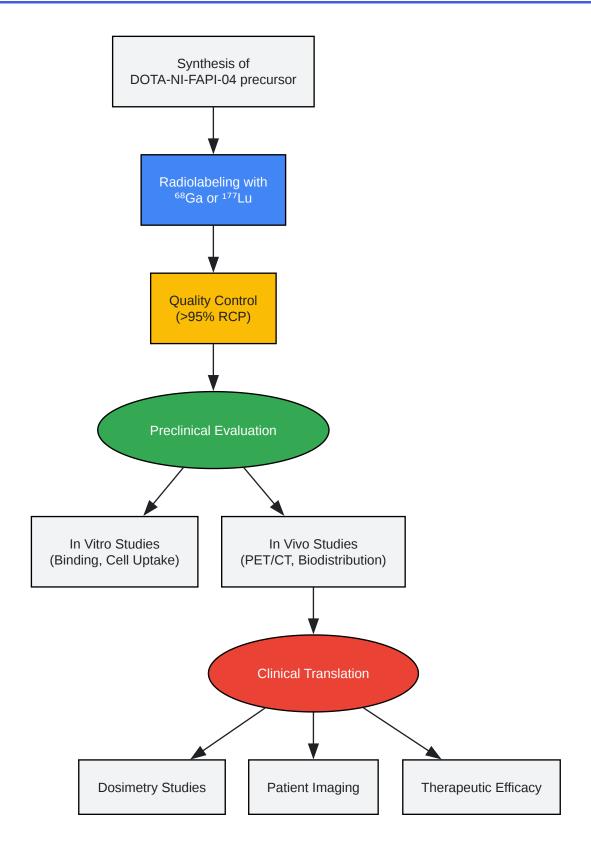




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Caption: Dual-targeting mechanism of **DOTA-NI-FAPI-04** in the tumor microenvironment.





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Caption: General workflow for the development and clinical translation of **DOTA-NI-FAPI-04**.



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